molecular formula C14H12N4O B12443980 2-(6-Hydrazinopyridazine-3-YL)-1-naphthol

2-(6-Hydrazinopyridazine-3-YL)-1-naphthol

Cat. No.: B12443980
M. Wt: 252.27 g/mol
InChI Key: PFGACLDPHOYPPF-UHFFFAOYSA-N
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Description

2-(6-Hydrazinopyridazine-3-YL)-1-naphthol is a chemical compound known for its unique structure and properties It is a derivative of naphthol and pyridazine, featuring a hydrazine group attached to the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydrazinopyridazine-3-YL)-1-naphthol typically involves the reaction of 2-naphthol with 6-hydrazinopyridazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key parameters such as reactant concentrations, temperature control, and purification steps are meticulously monitored to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydrazinopyridazine-3-YL)-1-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(6-Hydrazinopyridazine-3-YL)-1-naphthol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Hydrazinopyridazine-3-YL)-1-naphthol involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Hydrazinopyridazine-3-YL)phenol
  • 2-(6-Hydrazinopyridazine-3-YL)-4-methylphenol

Uniqueness

2-(6-Hydrazinopyridazine-3-YL)-1-naphthol stands out due to its unique combination of naphthol and pyridazine structures This distinct configuration imparts specific chemical and biological properties that differentiate it from similar compounds

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

2-(6-hydrazinylpyridazin-3-yl)naphthalen-1-ol

InChI

InChI=1S/C14H12N4O/c15-16-13-8-7-12(17-18-13)11-6-5-9-3-1-2-4-10(9)14(11)19/h1-8,19H,15H2,(H,16,18)

InChI Key

PFGACLDPHOYPPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C3=NN=C(C=C3)NN

Origin of Product

United States

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